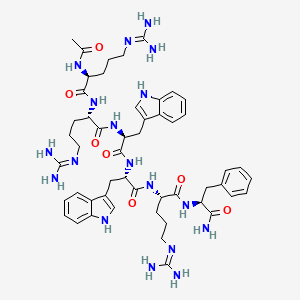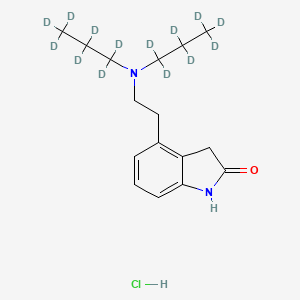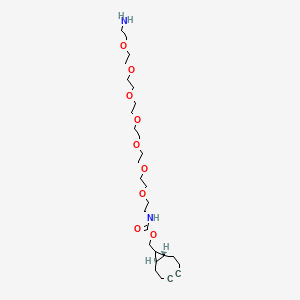
BCN-endo-PEG7-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BCN-endo-PEG7-NH2 is a compound that serves as an Antibody-Drug Conjugate (ADC) linker containing seven polyethylene glycol (PEG) unitsIn click chemistry, endo-BCN can react with molecules containing azide groups to form stable triazoles in the absence of catalysts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
BCN-endo-PEG7-NH2 is synthesized through a series of chemical reactions involving the incorporation of PEG units and the endo-BCN ligand. The synthetic route typically involves the following steps:
Endo-BCN Incorporation: The addition of the endo-BCN ligand to the PEGylated molecule.
Amidation: The final step involves the formation of the amide bond to produce this compound.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Conducting the reactions in large reactors to produce significant quantities.
Purification: Using techniques such as chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications through rigorous testing
Analyse Des Réactions Chimiques
Types of Reactions
BCN-endo-PEG7-NH2 undergoes various chemical reactions, including:
Click Chemistry: Reacts with azide-containing molecules to form stable triazoles.
Substitution Reactions: The PEG units can participate in substitution reactions.
Common Reagents and Conditions
Azide Compounds: Used in click chemistry reactions.
Catalyst-Free Conditions: The reactions typically occur without the need for catalysts.
Major Products Formed
Triazoles: Formed through click chemistry reactions with azide-containing molecules.
Substituted PEG Derivatives: Formed through substitution reactions
Applications De Recherche Scientifique
BCN-endo-PEG7-NH2 has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Employed in bioconjugation techniques to modify biomolecules.
Medicine: Utilized in the development of Antibody-Drug Conjugates (ADCs) for targeted drug delivery.
Industry: Applied in the production of specialized chemicals and materials .
Mécanisme D'action
BCN-endo-PEG7-NH2 exerts its effects through the following mechanisms:
Click Chemistry: The endo-BCN ligand reacts with azide-containing molecules to form stable triazoles.
Bioconjugation: The PEG units facilitate the attachment of the compound to biomolecules, enhancing their properties and functions
Comparaison Avec Des Composés Similaires
Similar Compounds
BCN-endo-PEG4-NH2: Contains four PEG units instead of seven.
BCN-endo-PEG12-NH2: Contains twelve PEG units, offering different properties.
Uniqueness
BCN-endo-PEG7-NH2 is unique due to its specific combination of seven PEG units and the endo-BCN ligand, providing a balance of hydrophilicity and reactivity that is advantageous in various applications .
Propriétés
Formule moléculaire |
C27H48N2O9 |
|---|---|
Poids moléculaire |
544.7 g/mol |
Nom IUPAC |
[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C27H48N2O9/c28-7-9-31-11-13-33-15-17-35-19-21-37-22-20-36-18-16-34-14-12-32-10-8-29-27(30)38-23-26-24-5-3-1-2-4-6-25(24)26/h24-26H,3-23,28H2,(H,29,30)/t24-,25+,26? |
Clé InChI |
WPOFDMZVJSPNSQ-IQCGEYIDSA-N |
SMILES isomérique |
C1C[C@@H]2[C@@H](C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
SMILES canonique |
C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCN)CCC#C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12375916.png)
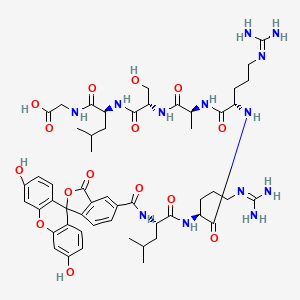
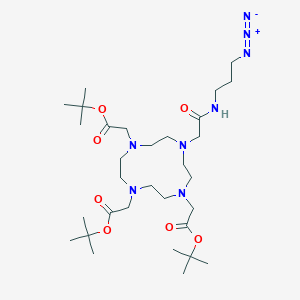
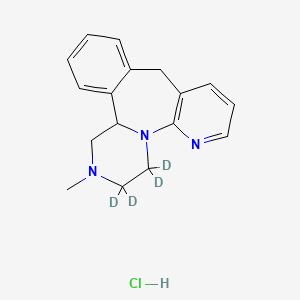
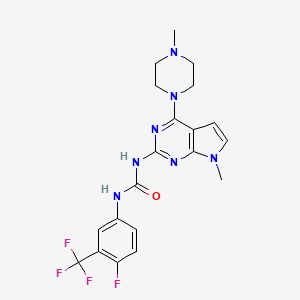
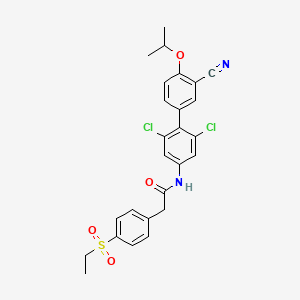

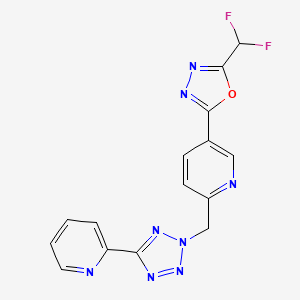


![1-[12-[4-(dimethylamino)pyridin-1-ium-1-yl]dodecyl]-N,N-dimethylpyridin-1-ium-4-amine;dibromide](/img/structure/B12375975.png)

